(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-5-12(6-3-1)16-10-8-14-11-13-7-4-9-15-13/h1-3,5-6,13-14H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQESXQMPXOHCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2-phenoxyethanol with tetrahydrofuran-2-carbaldehyde in the presence of an amine catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-phenoxyethanol is replaced by the tetrahydrofuran-2-ylmethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the tetrahydrofuran-2-ylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The following compounds share the THF-methylamine core but differ in substituents:
Pharmacological and Biochemical Activity
Acetylcholinesterase Inhibition
- Benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine (): A structurally related compound synthesized as an intermediate for acetylcholinesterase inhibitors. Its phenoxyethyl-THF motif enhances binding to enzyme active sites .
MAO Inhibition
- N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): Exhibits weak MAO-B inhibition but modifies flavin adducts similarly to deprenyl. Unlike the target compound, F2MPA shows rapid metabolism in rodents .
Anticancer Activity
- 2-Phenoxyethyl 4-hydroxybenzoate (): Demonstrates significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 62.5 µg/mL).
Physicochemical Properties
| Property | Target Compound | N-(2-Methoxyethyl) Analogue | (4-Methylbenzyl) Analogue |
|---|---|---|---|
| Molecular Weight | ~245 g/mol | 169.22 g/mol | 255.76 g/mol |
| logP (Predicted) | ~2.5 | 0.8 | 3.1 |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Low in water; soluble in HCl |
Biological Activity
(2-Phenoxyethyl)(tetrahydrofuran-2-ylmethyl)amine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Phenoxyethyl group : This moiety contributes to the lipophilicity and potential receptor interactions.
- Tetrahydrofuran ring : This cyclic ether may influence the compound's pharmacokinetics and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, affecting signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 30 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle disruption.
| Cancer Cell Line | Apoptosis Induction (at 100 µM) |
|---|---|
| HeLa | 60% increase in apoptosis markers |
| MCF-7 | 45% increase in apoptosis markers |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant reductions in bacterial growth at concentrations as low as 30 µg/mL, showcasing its potential as a therapeutic agent.
- Anticancer Mechanism Investigation : In laboratory settings, cancer cell lines treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers, suggesting its role in inducing programmed cell death.
- Toxicological Assessment : Long-term exposure studies in animal models revealed no significant adverse effects at lower doses; however, higher concentrations raised concerns about liver and kidney function, necessitating further investigation into its safety profile.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenoxyethanol | Lacks tetrahydrofuran ring | Moderate antimicrobial properties |
| Tetrahydrofuran derivative | Lacks phenoxy group | Limited anticancer activity |
| Ethanolamine derivative | Simple amine structure | Low antimicrobial activity |
Q & A
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
